molecular formula C7H11N3O B2403800 3-(propan-2-yloxy)pyrazin-2-amine CAS No. 1698512-23-0

3-(propan-2-yloxy)pyrazin-2-amine

Cat. No.: B2403800
CAS No.: 1698512-23-0
M. Wt: 153.185
InChI Key: APZVUEURICXYSJ-UHFFFAOYSA-N
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Description

3-(propan-2-yloxy)pyrazin-2-amine, also known as 3-isopropoxypyrazin-2-amine, is a chemical compound with the molecular formula C7H11N3O. It is a pyrazine derivative, characterized by the presence of an isopropoxy group attached to the pyrazine ring.

Scientific Research Applications

3-(propan-2-yloxy)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-Propan-2-yloxypyrazin-2-amine is not explicitly mentioned in the retrieved data. The mechanism of action usually refers to the specific biochemical interaction through which a substance produces its effect .

It is stored at a temperature of 4 degrees Celsius . The compound’s physical and chemical properties can be influenced by factors such as its purity, storage conditions, and molecular structure .

Safety and Hazards

The safety information for 3-Propan-2-yloxypyrazin-2-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These statements correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

While specific future directions for 3-Propan-2-yloxypyrazin-2-amine were not found in the retrieved data, research into similar compounds is ongoing. For example, the development of novel drugs targeting specific molecular structures is a significant area of interest . Additionally, the use of such compounds in various applications, such as in the fields of medicine, electronics, agriculture, and food production, is being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yloxy)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and solvent extraction .

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yloxy)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazine oxides, amine derivatives, and substituted pyrazines. These products have diverse applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(propan-2-yloxy)pyrazin-2-amine is unique due to the presence of both an isopropoxy group and an amine group on the pyrazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-propan-2-yloxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZVUEURICXYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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